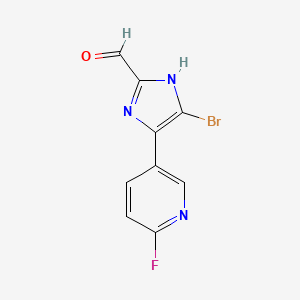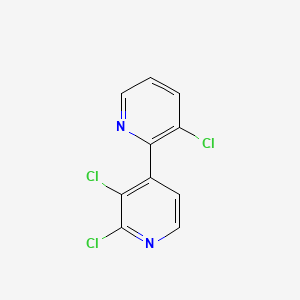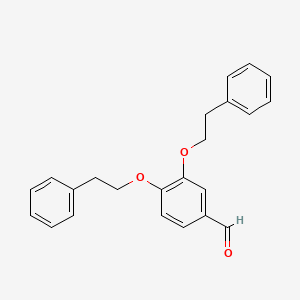
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetraphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetra(p-hydroxyphenyl)porphine: is a porphyrin derivative, a class of compounds known for their extensive applications in various fields such as photodynamic therapy, catalysis, and materials science. Porphyrins are characterized by their large, aromatic macrocyclic structure, which allows them to participate in a variety of chemical reactions and interactions .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of meso-tetra(p-hydroxyphenyl)porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with p-hydroxybenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid . The reaction is carried out under reflux conditions, and the product is purified by chromatography.
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: : meso-Tetra(p-hydroxyphenyl)porphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl groups and the aromatic macrocyclic structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
科学研究应用
meso-Tetra(p-hydroxyphenyl)porphine has a wide range of applications in scientific research:
作用机制
The mechanism by which meso-tetra(p-hydroxyphenyl)porphine exerts its effects is primarily through its ability to generate singlet oxygen and other reactive oxygen species upon light activation. This property is exploited in photodynamic therapy, where the compound accumulates in tumor cells and, upon irradiation with light, produces reactive oxygen species that induce cell death . The molecular targets include cellular membranes, proteins, and DNA, leading to oxidative damage and apoptosis .
相似化合物的比较
Similar Compounds
meso-Tetra(4-carboxyphenyl)porphine: Similar in structure but with carboxyl groups instead of hydroxyl groups, leading to different solubility and reactivity properties.
meso-Tetra(4-sulfonatophenyl)porphine: Contains sulfonate groups, which enhance its water solubility and make it suitable for aqueous applications.
meso-Tetra(4-N,N,N-trimethylanilinium)porphine: Features cationic groups, which influence its interaction with biological membranes and its use in photodynamic therapy.
Uniqueness: : meso-Tetra(p-hydroxyphenyl)porphine is unique due to its hydroxyl groups, which provide specific reactivity and interaction properties. These hydroxyl groups allow for hydrogen bonding and can be further modified to introduce additional functional groups, enhancing its versatility in various applications .
属性
分子式 |
C44H30N4O4 |
|---|---|
分子量 |
678.7 g/mol |
IUPAC 名称 |
4-[10,15-bis(4-hydroxyphenyl)-20-(4-oxocyclohexa-2,5-dien-1-ylidene)-21,22,23,24-tetrahydroporphyrin-5-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45-50H |
InChI 键 |
OXBXIINNAXASCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C=CC1=C2C3=CC=C(N3)C(=C4C=CC(=O)C=C4)C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C2N7)C8=CC=C(C=C8)O)N6)C9=CC=C(C=C9)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)

![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)





![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)

![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
